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molecular formula C12H16O3 B8625343 2-[(4-Methoxyphenyl)methyl]-2-methyl-1,3-dioxolane CAS No. 66336-25-2

2-[(4-Methoxyphenyl)methyl]-2-methyl-1,3-dioxolane

Cat. No. B8625343
M. Wt: 208.25 g/mol
InChI Key: NOYZEGYGEQVLEV-UHFFFAOYSA-N
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Patent
US08227635B2

Procedure details

2-(4-Methoxybenzyl)-2-methyl-1,3-dioxolane (0.64 g, 3 mmol), sodium dodecyl sulfate (0.2 g, 0.7 mmol) and a stir bar were added to the inside of a PDMS thimble. p-Toluene sulfonic acid monohydrate (0.145 g, 0.8 mmol) dissolved in 4 mL water was added to the inside of the PDMS thimble followed by 2 mL of THF. The reaction was stirred at 25° C. for 5 hours. LiAlH4 (0.229 g, 6 mmol) and 5 mL hexanes were added to the outside of the PDMS thimble and the reaction proceeded for 24 hours. 5 mL Water was added. The PDMS thimble was swelled with 20 mL hexanes and 2×20 mL diethyl ether, the organics were combined and dried over MgSO4 and evaporated. The product was purified by flash chromatography eluting with 1:4 ethyl acetate:hexanes to yield a pale yellow oil (0.43 g, 83% yield). 1H NMR (CDCl3): δ 1.22 (d, J=5.7 Hz, 3H), 1.69 (s, 1H), 2.61 (dd, J=13.2, 7.5 Hz, 1H), 2.72 (dd, J=13.5, 4.8 Hz, 1H), 3.78 (s, 3H), 3.93-3.98 (m, 1H), 6.85 (d, J=8.4, 2H), 7.12 (d, J=8.7 Hz, 2H). 13C NMR (CDCl3): δ 22.61, 44.77, 55.18, 68.88, 113.89, 130.27, 130.43, 158.19.
[Compound]
Name
hexanes
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four
Name
Quantity
2 mL
Type
solvent
Reaction Step Five
Quantity
0.64 g
Type
reactant
Reaction Step Six
Quantity
0.2 g
Type
reactant
Reaction Step Six
[Compound]
Name
PDMS
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0.145 g
Type
reactant
Reaction Step Seven
Name
Quantity
4 mL
Type
solvent
Reaction Step Seven
[Compound]
Name
PDMS
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0.229 g
Type
reactant
Reaction Step Nine
[Compound]
Name
PDMS
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
hexanes
Quantity
5 mL
Type
solvent
Reaction Step Nine
[Compound]
Name
PDMS
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Name
Yield
83%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:15]=[CH:14][C:6]([CH2:7][C:8]2([CH3:13])OCC[O:9]2)=[CH:5][CH:4]=1.S([O-])(OCCCCCCCCCCCC)(=O)=O.[Na+].O.C1(C)C=CC(S(O)(=O)=O)=CC=1.[H-].[H-].[H-].[H-].[Li+].[Al+3]>O.C(OCC)C.C1COCC1>[CH3:1][O:2][C:3]1[CH:15]=[CH:14][C:6]([CH2:7][CH:8]([OH:9])[CH3:13])=[CH:5][CH:4]=1 |f:1.2,3.4,5.6.7.8.9.10|

Inputs

Step One
Name
hexanes
Quantity
20 mL
Type
solvent
Smiles
Step Two
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Three
Name
Quantity
5 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)OCC
Step Five
Name
Quantity
2 mL
Type
solvent
Smiles
C1CCOC1
Step Six
Name
Quantity
0.64 g
Type
reactant
Smiles
COC1=CC=C(CC2(OCCO2)C)C=C1
Name
Quantity
0.2 g
Type
reactant
Smiles
S(=O)(=O)(OCCCCCCCCCCCC)[O-].[Na+]
Name
PDMS
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0.145 g
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
4 mL
Type
solvent
Smiles
O
Step Eight
Name
PDMS
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
Quantity
0.229 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
PDMS
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
hexanes
Quantity
5 mL
Type
solvent
Smiles
Step Ten
Name
PDMS
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at 25° C. for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
the reaction proceeded for 24 hours
Duration
24 h
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The product was purified by flash chromatography
WASH
Type
WASH
Details
eluting with 1:4 ethyl acetate

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
COC1=CC=C(C=C1)CC(C)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.43 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 86.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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